molecular formula C18H17NO2 B2431114 N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 55990-33-5

N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B2431114
CAS RN: 55990-33-5
M. Wt: 279.339
InChI Key: BWHWXTHGPOSVBY-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings . It also contains an amide functional group, which is a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran and amide groups would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzofuran and amide groups could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and amide groups could affect properties like solubility, melting point, and reactivity .

Mechanism of Action

Target of Action

The compound N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a derivative of Amitraz . Amitraz is known to act on the alpha-adrenergic system and interacts with octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins .

Mode of Action

The compound’s interaction with its targets leads to overexcitation, paralysis, and death in insects . This is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The compound affects the alpha-adrenergic system and the octopamine receptors in the central nervous system . This leads to overexcitation, paralysis, and death in insects . The inhibition of monoamine oxidases and prostaglandins further enhances this effect .

Pharmacokinetics

The compound is rapidly metabolized to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The result of the compound’s action is the overexcitation, paralysis, and death in insects . This is due to its interaction with the alpha-adrenergic system and the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the metabolic conversion of the compound in the liver is rapid, indicating that absorption and transformation are essential before 6.5 hours . After this time, the metabolic conversion continues .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound, particularly in fields like medicinal chemistry. Studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-8-9-15(12(2)10-11)19-18(20)17-13(3)14-6-4-5-7-16(14)21-17/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWXTHGPOSVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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